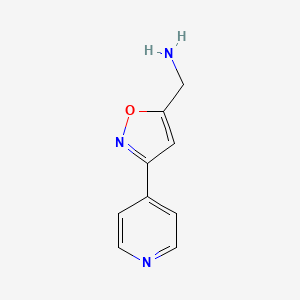
1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with an isoxazole ring, and a methanamine group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methanamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine involves its interaction with specific molecular targets. The pyridine and isoxazole rings can interact with enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds or ionic interactions, further influencing the compound’s biological activity.
類似化合物との比較
- 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine
- N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine
Comparison: 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine is unique due to its specific substitution pattern on the isoxazole ring. This influences its chemical reactivity and biological activity, making it distinct from similar compounds. For example, the position of the pyridine ring can affect the compound’s ability to interact with enzymes or receptors, leading to different biological outcomes.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
(3-pyridin-4-yl-1,2-oxazol-5-yl)methanamine |
InChI |
InChI=1S/C9H9N3O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6,10H2 |
InChIキー |
PPUYOLIMIXVNTK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NOC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


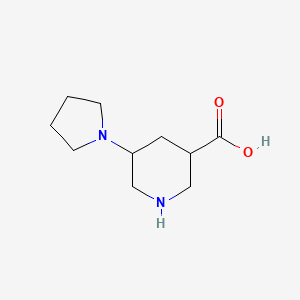


![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)
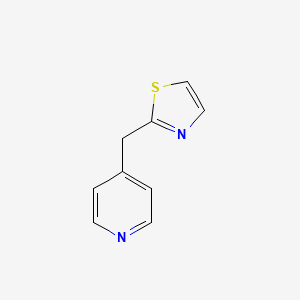

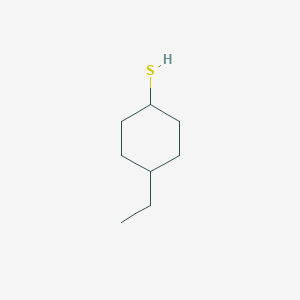

![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)

![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13193993.png)
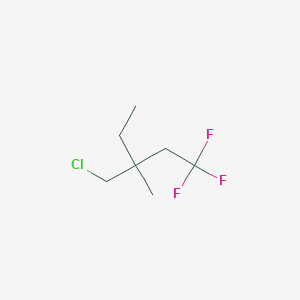
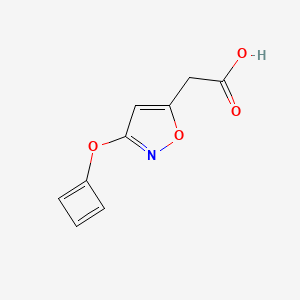
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)
